Journal Name:Nano Energy
Journal ISSN:2211-2855
IF:19.069
Journal Website:http://www.journals.elsevier.com/nano-energy/
Year of Origin:0
Publisher:Elsevier BV
Number of Articles Per Year:808
Publishing Cycle:
OA or Not:Not
Nano Energy ( IF 19.069 ) Pub Date: 2020-01-09 , DOI:
10.1039/C9SE00918C
Steel-slag was added as a catalytic material of redox reaction to sediment microbial fuel cells (SMFCs) in an in situ sediment biodegradation experiment to determine its benefits in the long-term power production of the cells and to elucidate the external factors affecting power production. The steel-slag was found to consistently increase the power generated, and over a period of two years, the combination produced six times more charge than that of an SMFC alone (1549 C per day), which was superior to that of conventional SMFCs reported in the literature. After two years of electron-harvesting, the redox potential of pore water rose to the level at which hydrogen sulfide and ammonia can be oxidized. Upon investigation, rapid changes or fluctuations in power production were found to be cathode-related, for example, if it was damaged, or variations in the ambient environmental conditions, such as dissolved oxygen, algal activity, etc., affected its performance. In particular, algal activity appeared within nine days, which led to a 68% increase in the average current density during the day vs. the night.
Nano Energy ( IF 19.069 ) Pub Date: 2017-03-20 , DOI:
10.1039/C7SE00033B
We analyzed and compared quantitatively the optoelectronic characteristics of perovskite PV devices with and without annealing the perovskite layer in a methyl ammonium chloride vapor atmosphere (MACl treatment). We found that the MACl treatment resulted in the mitigation of defect states, reduced defect density, improvement in the carrier profile, and passivation of recombination activities, which we infer as natural consequences of significantly improved film quality with better crystallinity and grain morphology of the perovskite layer. MACl-treated devices are more efficient with the best efficiency of ∼15.1% with small standard deviation (std.) (0.50%) and improved stability compared to devices without MACl treatment having the best efficiency of 12.4% with std. of 0.66%.
Nano Energy ( IF 19.069 ) Pub Date: 2017-10-09 , DOI:
10.1039/C7SE00454K
Highly active, durable, and low-cost hydrogen evolution reaction (HER) catalysts are critical for large-scale energy storage in the form of hydrogen through water splitting but their fabrication presents great challenges. Herein we report the synthesis of a novel 3D hierarchical nanoporous CoP nanoflowers/pristine graphene interconnected network structure via diethylenetriamine (DETA)-mediated self-assembly, in which DETA promoted the uniform dispersion of graphene and the nucleation of the CoP precursor on graphene, the seed aggregation facilitated the formation of nanoflowers and a 3D network, and the gas release during the low-temperature phosphidation produced nanopores inside the nanoflowers. This nanoarchitecture shows an onset potential of −0.014 V, an overpotential of 98.1 mV to achieve 10 mA cm−2, a Tafel slope of 40.9 mV dec−1, and an exchange current density of 0.119 mA cm−2. The onset overpotential, overpotential to achieve 10 mA cm−2, and Tafel slope are all among the lowest reported for non-noble metal hydrogen evolution reaction (HER) catalysts, and the exchange current density also compares favorably to those of most reported HER catalysts. In addition, the catalyst exhibits excellent durability with negligible loss in current density after 2000 cyclic voltammetry (CV) cycles (+0.01 to −0.17 V vs. the RHE, at a scan rate of 100 mV s−1) or 23.5 h of chronoamperometric measurement at an overpotential of 98.1 mV, and a high faradaic efficiency of close to 100%. This work not only creates a high-performance and inexpensive HER electrocatalyst by utilizing the great advantages of 3D hierarchically nanostructured networks, but also develops a facile and economical strategy for the self-assembly of hierarchical nanostructures and offers scientific insight into its mechanism.
Nano Energy ( IF 19.069 ) Pub Date: 2019-06-21 , DOI:
10.1039/C9SE00306A
Antisolvent methods – solvent engineering and a Lewis base adduct approach – are the most used methods to prepare highly efficient perovskite solar cells (PSCs). These two methods differ only by the ratio between the perovskite (PVSK) and dimethyl sulfoxide (DMSO). In this study, the difference between these two methods and the effect of relative humidity (rH) on the crystallization process were evaluated by in situ Grazing-Incidence Wide Angle X-ray Scattering (in situ GIWAXS) using synchrotron radiation. The technique was applied to the first stages of formation of formamidinium-based perovskite films, under real preparation conditions of spin coating, and at different humidity conditions and time windows to inject the antisolvent. The higher amount of DMSO in the solvent engineering method prolongs the duration of the colloidal gel, which extends the time window for antisolvent injection and, as a consequence, facilitates obtaining films with a homogeneous morphology. Our results confirm that the formation of a cesium/formamidinium-based perovskite takes place through the conversion of 2H–4H hexagonal polytypes directly to a black perovskite without thermal annealing, independent of the rH or method employed. In contrast, a cesium-free, methylammonium/formamidinium-based perovskite follows the 2H–4H–6H polytype sequence. Interestingly, at higher amounts of DMSO and rH (40%), a pure iodide intermediate (MA2Pb3I8·2DMSO) is formed in the cesium-free perovskite, which is undesirable in mixed halide perovskites. Our findings shed new light on the complexity of PVSK film formation, by identifying all crystalline phases in the process, and give clues to manage the composition and environment during film processing, and thus have an impact on efficiency optimization and solar cell manufacturing.
Nano Energy ( IF 19.069 ) Pub Date: 2020-05-19 , DOI:
10.1039/D0SE00647E
In the present work, we explored an economically feasible and environmentally friendly attempt to achieve tunable wettability of ceramic carbon substrates applicable in water splitting devices. It was found that by rationally controlling the surface functional groups, ceramic carbon substrates with different surface hydrophilicities, electroactive surface areas, and electrochemical behaviors could be achieved. Particularly, a hydrophilic ceramic carbon electrode (CCE) was obtained by using tetramethoxysilane as the modifier, which allowed uniform anchoring of an amorphous molybdenum sulfide (MoSx) hydrogen evolution electrocatalyst on its surface through a simple chemical vapor deposition method. The optimized CCE/MoSx exhibited promising hydrogen evolution reaction activity and good stability, with a small onset overpotential (∼250 mV) and a low Tafel slope (58 mV dec−1). The CCE/MoSx catalyst also showed reasonable stability under acidic conditions. Such promising electrochemical performance has been attributed to the strong chemical and electronic coupling between the conducting CCE and MoSx. This work paves a new way for the rational design and fabrication of an efficient composite electrode by selecting ceramic carbon as a durable high-conductivity substrate and the collaborative optimization of the catalyst and the substrate to achieve higher hydrogen evolution performance.
Nano Energy ( IF 19.069 ) Pub Date: 2018-03-28 , DOI:
10.1039/C8SE00054A
Ammonia (NH3) is an energy carrier that can be synthesized from nitrogen and water using electricity generated from renewable sources. The present work investigated NH3 synthesis using an electrochemical system with the structure of Ru/Cs+/MgO|Pd–Ag|CsH2PO4/SiP2O7|Pt and operating at 200 to 250 °C. In this system, the NH3 being generated is isolated from the CsH2PO4/SiP2O7 electrolyte by the hydrogen-permeable Pd–Ag membrane, resulting in the production of dry NH3. A maximum NH3 synthesis rate of 0.90 nmol s−1 cm−2 was obtained from the cathode at the Ru/Cs+/MgO|Pd–Ag side at a current density of 10 mA cm−2, temperature of 250 °C and N2 flow rate of 3 cm3 min−1 as converted to standard temperature and pressure. Deviations in the NH3 production rate from the theoretical amounts predicted by Arrhenius plots were observed at temperatures approaching 250 °C, possibly because the reaction approached equilibrium. A current efficiency for NH3 production of 2.6% was obtained, with the remainder of the current consumed during H2 generation. The apparent activation energies for the NH3 synthesis were 69 and 93 kJ mol−1 at 3.2 and 10 mA cm−2, respectively. These values are significantly lower than that reported for conventional NH3 synthesis from nitrogen and hydrogen (139 kJ mol−1) over the same catalyst in this cell. The optimum N2 flow rates were approximately 0.5 and 5 cm3 min−1 at 3.2 and 10 mA cm−2, respectively, representing nitrogen amounts approximately 42 times the stoichiometric quantities. The provision of an excess of N2 is believed to reduce the suppression of N2 activation by so-called hydrogen poisoning of the catalyst.
Nano Energy ( IF 19.069 ) Pub Date: 2021-01-07 , DOI:
10.1039/D0SE01067G
Increasing shares of variable renewable electricity (VRE) generation are necessary for achieving high renewable shares in all energy sectors. This results in increased excess renewable electricity (ERE) at times when supply exceeds demand. ERE can be utilized as a low-emission energy source for sector coupling through hydrogen production via electrolysis, which can be used directly or combined with a carbon source to produce electrofuels. Such fuels are crucial for the transport sector, where renewable alternatives are scarce. However, while ERE increases with raising VRE shares, carbon emissions decrease and may become a limited resource with several usage options, including carbon storage (CCS). Here we perform a model based analysis for the German case until 2050, with a general analysis for regions with a high VRE reliance. Results indicate that ERE-based electrofuels could achieve a greenhouse gas (GHG) abatement of 74 MtCO2eq yearly (46% of current German transport emissions) by displacing fossil fuels, at high fuel-cell electric vehicle (FCEV) shares, at a cost of 250–320 € per tCO2eq. The capital expenditure of electrolysers was found not to be crucial for the cost, despite low capacity factors due to variable ERE patterns. Carbon will likely become a limiting factor when aiming for stringent climate targets and renewable electricity-based hydrocarbon electrofuels replacing fossil fuels achieve up to 70% more GHG abatement than CCS. Given (1) an unsaturated demand for renewable hydrocarbon fuels, (2) a saturated renewable hydrogen demand and (3) unused ERE capacities which would otherwise be curtailed, we find that carbon is better used for renewable fuel production than being stored in terms of overall GHG abatement.
Nano Energy ( IF 19.069 ) Pub Date: 2020-11-17 , DOI:
10.1039/D0SE01323D
A Spiro fluorene-based dopant-free hole-transporting material denoted as Spiro-IA has been designed and developed from inexpensive starting materials with high yield via a simple synthetic approach for application in perovskite solar cells (PSCs). The unit cost of Spiro-IA can be as low as 1/9th that of the conventional Spiro-OMeTAD. Moreover, Spiro-IA shows good solubility in different organic solvents, e.g. CHCl3, acetone, EtOH, and DMF, and showed favorable charge-transport ability and greater photocurrent density compared to Spiro-OMeTAD. The UV absorption/emission spectra of Spiro-IA (λmax = 430 nm, Emax = 601 nm) are red shifted compared to those of Spiro-OMeTAD (λmax = 388 nm, Emax = 414 nm) with larger stokes shift values (171 nm) which helps suppress the loss of incident photons absorbed by the HTM and is more beneficial for improving the performance of PSCs. Optical and electrochemical studies show that Spiro-IA fulfilled the basic requirements of the hole transfer and electron regeneration process in the fabricated devices. PSCs fabricated (surface area = 1.02 cm2) with dopant-free Spiro-IA achieved a maximum power conversion efficiency (PCE) of 15.66% (JSC = 22.14 mA cm−2, VOC = 1.042 V, FF = 0.679%), which was comparable to that of the most commonly used Li-doped Spiro-OMeTAD (PCE = 15.93%, JSC = 20.37 mA cm−2, VOC = 1.057 V, FF = 0.74%) and surpassed that of the dopant-free Spiro-OMeTAD (PCE = 9.34%). Additionally, the PSCs based on dopant-free Spiro-IA achieved outstanding long-term stability and favorable conductivity (σ = 2.104 × 10−4 S cm−1) compared to those based on Spiro-OMeTAD (σ = 9.00 × 10−8 S cm−1). DFT studies were performed using Gaussian 09 at the B3LYP/6-31G (d/p) level to investigate their electron cloud delocalization in HOMO/LUMO levels. These results showed that Spiro-IA could be a promising candidate for low-cost PSC technology and has a great chance to supersede the expensive Spiro-OMeTAD.
Nano Energy ( IF 19.069 ) Pub Date: 2018-03-13 , DOI:
10.1039/C7SE00576H
Development of robust, bifunctional, and non-precious catalysts for oxygen and hydrogen evolution reactions (OER and HER) is a prerequisite to realizing the overall splitting of water. This, however, remains a great challenge. In this context, we fabricated a novel three-dimensional (3D) network comprising N-doped carbon-coated core–shell NiFeOx@NiFe–P (denoted as NC–NiFeOx@NiFe–P) by two-pot high-temperature phosphorization and surface oxidation of a NiFe-Prussian blue analogue/polyvinylpyrrolidone (denoted as NiFe–PBAs/PVP) hybrid precursor. The as-synthesized NC–NiFeOx@NiFe–P catalyst demonstrated exceptional performance for both OER and HER, offering a current density of 10 mA cm−2 (a metric related to solar fuel) at small overpotentials of 285 mV for the OER and 237 mV for the HER in 1 M KOH, respectively. As expected, a NC–NiFeOx@NiFe–P based alkaline electrolyzer with durability of 20 h was manufactured to achieve 10 mA cm−2 at a voltage of 1.59 V, outperforming most non-precious metal-based electrolyzers. The exceptional performance could be attributed to the unique 3D network composed of core–shell NiFeOx@NiFe–P and highly conductive N-doped carbon (NC), which provided a large amount of highly active sites for both OER and HER and favored fast electron transport during electrocatalytic processes.
Nano Energy ( IF 19.069 ) Pub Date: 2017-01-10 , DOI:
10.1039/C6SE00091F
Graphene nanohybrids loaded with CuxNiy bimetallic nanoalloys (CuxNiy/G) were obtained via a facile co-reduction process. The composition and structure of the CuxNiy/G were characterized by X-ray diffraction, high resolution transmission electron microscopy and X-ray photoelectron spectroscopy. The results showed that, besides composition, the size and morphology of CuxNiy particles on the graphene were different from those of Cu particles or Ni particles on graphene by the same preparation process. Furthermore, with eosin Y and rose bengal (ER) as co-sensitizers, and the CuxNiy bimetallic nanoalloy as the co-catalyst, the photocatalytic activity of hydrogen evolution over the CuxNiy/G increased and reached 5.05 mmol g−1 h−1 when the molar ratio of Cu2+ to Ni2+ was 1 : 3. Compared with that of pure graphene (G), its activity was enhanced by up to 8.2 times. It was also higher than those of Cu or Ni loaded G, and even comparable to that of Pt loaded graphene under the same conditions. The higher activity of the CuxNiy/G could be attributed to the small size effect and special morphology of the CuxNiy alloy, fast interfacial electron transfer and synergic interaction in the CuxNiy/G system. Therefore, the CuxNiy bimetallic nanoalloy could act as a cheap and highly efficient noble metal-free cocatalyst for enhancing photocatalytic activity for hydrogen production over graphene-based photocatalysts.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术1区 | CHEMISTRY, PHYSICAL 物理化学1区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
6.70 | 68 | Science Citation Index Expanded | Not |
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